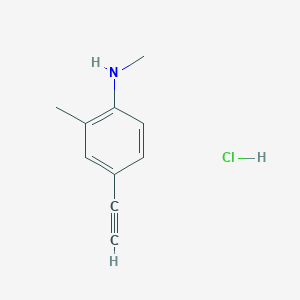
1-Methyl-5-oxopyrrolidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-oxopyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C6H9NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxopyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction typically requires heating without a solvent or refluxing in ethanol (EtOH) with a catalytic amount of glacial acetic acid (HOAc) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.
Reduction: 1-Methyl-5-hydroxypyrrolidine-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-5-oxopyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a precursor for pharmaceuticals targeting various diseases.
Industry: It can be used in the production of fine chemicals and as a building block for more complex industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-oxopyrrolidine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, derivatives of this compound have been shown to possess GABA-receptor antagonistic activity, histamine-N-methyl transferase inhibition, and benzodiazepine receptor antagonism . These interactions suggest that the compound may modulate neurotransmitter systems and other biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-5-oxopyrrolidine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds have various substituents at the 1-position and exhibit different biological activities.
Uniqueness: 1-Methyl-5-oxopyrrolidine-3-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its aldehyde group makes it a versatile intermediate for further chemical modifications.
Conclusion
This compound is a compound of significant interest in both scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open avenues for medical research. Further studies are needed to fully understand its mechanism of action and explore its full range of applications.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1-methyl-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C6H9NO2/c1-7-3-5(4-8)2-6(7)9/h4-5H,2-3H2,1H3 |
Clé InChI |
KYJBHEXXMLSDOT-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CC1=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12067332.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12067348.png)

![5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B12067355.png)



![1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-](/img/structure/B12067372.png)
![4H-1-Benzopyran-4-one,5,6,7,8-tetrahydro-5,6,7-trihydroxy-8-[[4-oxo-2-(2-phenylethyl)-4H-1-benzopyran-6-yl]oxy]-2-(2-phenylethyl)-, (5S,6R,7R,8S)](/img/structure/B12067377.png)

![Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate](/img/structure/B12067389.png)



